1-benzyl-4-hydroxy-3-(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)-2(1H)-quinolinone
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Overview
Description
1-benzyl-4-hydroxy-3-(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)-2(1H)-quinolinone is a complex organic compound that belongs to the quinolinone family This compound is characterized by its unique structure, which includes a quinolinone core, a benzyl group, and a pyrazolone moiety
Scientific Research Applications
Tautomerism and Phototautomerism Studies
1-Benzyl-4-hydroxy-3-(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)-2(1H)-quinolinone is involved in scientific research focusing on oxo-hydroxy tautomerism and phototautomerism. A study conducted by Gerega et al. (2007) on related compounds showed that the direct attachment of a benzene ring to a heterocycle significantly increases the stability of oxo tautomers. The research revealed links between aromaticity and tautomerism, with UV-induced phototautomeric reactions transforming oxo forms into hydroxy tautomers for certain compounds (Gerega, Lapinski, Nowak, Furmanchuk, & Leszczynski, 2007).
Synthesis and Characterization in Chemistry
The compound plays a significant role in the synthesis and characterization of various chemical structures. For example, Ashry et al. (1978) explored reactions involving derivatives of 3-(1-arylhydrazono-L-threo-2,3,4-trihydroxybutyl)-1-methyl-2-Quinoxalinones, a process that contributes to the understanding of chemical reactions and molecular transformations (Ashry, Kholy, & Kilany, 1978).
Antioxidant Properties in Lubricating Grease
Hussein, Ismail, and El-Adly (2016) researched the antioxidant efficiency of 4-hydroxy quinolinone derivatives, including compounds structurally similar to this compound, in lubricating greases. They found correlations between oxidation inhibition and calculated quantum chemical parameters, indicating potential industrial applications (Hussein, Ismail, & El-Adly, 2016).
Synthesis of Fused Heterocyclic Polynuclear Systems
Abass and Othman (2001) conducted a study on the synthesis of novel 3-pyrazolyl-2-quinolinones, which involves the compound . This research contributes to the development of fused heterocyclic polynuclear systems, highlighting the compound's role in creating complex molecular structures (Abass & Othman, 2001).
Role in Generating Novel Heterocycles
Avila et al. (2011) utilized the compound in synthesizing novel heterocyclic compounds for biological screening. This demonstrates the versatility of the compound in constructing unique heterocycles, which could have implications in pharmacology and medicinal chemistry (Avila, Solano, Haddadin, & Kurth, 2011).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-4-hydroxy-3-(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)-2(1H)-quinolinone typically involves multi-step organic reactions. One common synthetic route includes:
- **Introduction of
Formation of the Quinolinone Core: The quinolinone core can be synthesized through the cyclization of an appropriate aniline derivative with a β-keto ester under acidic or basic conditions.
Properties
IUPAC Name |
1-benzyl-4-hydroxy-3-(5-oxo-1,2-dihydropyrazol-3-yl)quinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3/c23-16-10-14(20-21-16)17-18(24)13-8-4-5-9-15(13)22(19(17)25)11-12-6-2-1-3-7-12/h1-10,24H,11H2,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSCYWSLKDAZCJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C(C2=O)C4=CC(=O)NN4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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